molecular formula C24H25N3O3S2 B14098357 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B14098357
M. Wt: 467.6 g/mol
InChI Key: KYGCDRRBMHQECB-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that features a unique structure combining a thieno[3,2-d]pyrimidine core with thiophene and phenylbutanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the thiophene and phenylbutanamide groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiophene group via nucleophilic substitution.

    Amidation Reactions: Coupling of the phenylbutanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification methods such as chromatography and recrystallization.

    Scalability: Adaptation of the synthetic process for large-scale production, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties may be explored for use in organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thiophene-Containing Molecules: Molecules that feature the thiophene ring but vary in other structural aspects.

    Phenylbutanamide Analogues: Compounds with the phenylbutanamide moiety but different core structures.

Uniqueness

The uniqueness of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide lies in its combination of structural features, which may confer distinct electronic, chemical, and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H25N3O3S2

Molecular Weight

467.6 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H25N3O3S2/c1-17(9-10-18-6-3-2-4-7-18)25-21(28)16-27-20-12-15-32-22(20)23(29)26(24(27)30)13-11-19-8-5-14-31-19/h2-8,12,14-15,17H,9-11,13,16H2,1H3,(H,25,28)

InChI Key

KYGCDRRBMHQECB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

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